(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine
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Overview
Description
(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine is a chiral compound with a specific stereochemistry It is characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 4-position on the phenyl ring, along with a methoxy group and an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 4 positions, respectively.
Methoxylation: The phenyl ring is then subjected to methoxylation to introduce the methoxy group.
Amination: Finally, the compound undergoes amination to attach the ethan-1-amine backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include bromine, chlorine, methanol, and ammonia.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-(3-bromo-4-chlorophenyl)(cyclopropyl)methanamine hydrochloride: This compound has a similar structure but with a cyclopropyl group instead of a methoxy group.
4-Chlorophenyl 3-bromobenzoate: Another related compound with a different functional group arrangement.
Uniqueness
(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11BrClNO |
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Molecular Weight |
264.54 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-9(12)6-2-3-8(11)7(10)4-6/h2-4,9H,5,12H2,1H3/t9-/m1/s1 |
InChI Key |
OTMOBLXCXLWFOV-SECBINFHSA-N |
Isomeric SMILES |
COC[C@H](C1=CC(=C(C=C1)Cl)Br)N |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
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